molecular formula C15H29N3O3 B7928481 [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7928481
M. Wt: 299.41 g/mol
InChI Key: ITJISYGAMQNLNP-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl core substituted with an ethyl carbamate group and a 2-amino-acetylamino moiety at the 4-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in peptide synthesis and medicinal chemistry to enhance solubility or modulate reactivity .

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-18(14(20)21-15(2,3)4)12-8-6-11(7-9-12)17-13(19)10-16/h11-12H,5-10,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJISYGAMQNLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step reactions starting from simpler precursors. One common synthetic route involves the acylation of cyclohexylamine followed by the introduction of the ethyl-carbamic acid tert-butyl ester group. Key reaction steps include the formation of amide bonds and esterification reactions under controlled conditions. These reactions often require the use of reagents such as acyl chlorides, carbodiimides, and base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, efficiency, and safety considerations. Industrial synthesis typically requires optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

  • Oxidation: : The amino and amide groups can be oxidized under specific conditions, potentially leading to the formation of nitrile or imine derivatives.

  • Reduction: : Reduction reactions can convert the carbonyl groups to alcohols or amines.

  • Substitution: : The presence of amino and amide groups allows for substitution reactions, where these groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, H₂O₂

  • Reducing agents: : NaBH₄, LiAlH₄

  • Substitution reagents: : Halogenating agents, nucleophiles such as amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ might yield imine derivatives, while reduction with NaBH₄ could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups provide reactive sites for further modifications, making it valuable in the development of new compounds and materials.

Biology

The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules. Its structure allows for interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its functional groups might interact with specific biological targets, offering potential therapeutic applications in areas such as enzyme inhibition or receptor modulation.

Industry

Industrial applications of this compound could include its use in the production of polymers, coatings, or other materials where its unique structure and reactivity provide desirable properties.

Mechanism of Action

The mechanism by which [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The amino and amide groups might form hydrogen bonds or other interactions with target proteins, influencing their activity or function. These interactions can modulate biological pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s structural analogs differ in substituents on the cyclohexyl ring, the nature of the acyl/alkyl groups, and positional isomerism. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence ID
[Target] [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester 4-(2-amino-acetylamino), ethyl carbamate Not explicitly provided (inferred: ~C₁₆H₃₀N₃O₃) ~328.4 (estimated)
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 4-(2-amino-acetyl-methyl-amino) C₁₅H₂₈N₃O₃ 285.39
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 4-(2-chloro-acetyl-ethyl-amino) C₁₅H₂₇ClN₂O₃ 318.84
[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester 2-(2-amino-acetylamino), cyclopropyl carbamate C₁₆H₂₉N₃O₃ 311.42
tert-Butyl (trans-4-((2-chlorobenzyl)amino)cyclohexyl)carbamate 4-(2-chlorobenzylamino) C₁₈H₂₇ClN₂O₂ 338.87
[2-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester 2-(6-chloro-pyrimidin-4-ylamino) C₁₅H₂₃ClN₄O₂ 326.82
Key Observations:

Chloro-acetyl derivatives exhibit higher electrophilicity, enabling nucleophilic substitution reactions . Methyl vs. Ethyl Groups: The methyl-substituted analog () has a lower molecular weight (285.39 vs.

Positional Isomerism :

  • The cyclohexyl substitution position (e.g., 4- vs. 2-) impacts three-dimensional conformation. For example, the 2-substituted pyrimidine analog () may exhibit distinct binding modes in biological systems due to altered spatial orientation .

Electronic and Steric Profiles: The 2-chlorobenzylamino group () introduces aromaticity and electron-withdrawing effects, increasing lipophilicity (logP ~3.5 estimated) compared to the target compound’s hydrophilic amino-acetyl group .

Biological Activity

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester, with CAS number 1353945-14-8, is a synthetic compound that exhibits potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.42 g/mol
  • Structure : The compound features a cyclohexyl group linked to a carbamic acid moiety, which is known for its role in various biological processes.

Pharmacological Profile

The biological activity of this compound is characterized by its interaction with various biological targets, influencing multiple pathways:

Absorption and Metabolism

  • Human Intestinal Absorption : High probability (0.9862) indicating efficient absorption in the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : Moderate probability (0.5052), suggesting limited central nervous system penetration.
  • P-glycoprotein Interaction : Non-substrate (0.5554) and an inhibitor for P-glycoprotein, which may affect drug transport and efficacy.

Enzymatic Interactions

The compound has been shown to interact with several cytochrome P450 enzymes:

  • CYP450 3A4 : Substrate (0.5389), indicating potential metabolism by this enzyme.
  • CYP450 Inhibitory Promiscuity : Low (0.8352), suggesting a specific action rather than broad inhibition of cytochrome P450 enzymes.

Antiviral and Antitumor Effects

Research indicates that compounds similar to this compound may exhibit antiviral properties by modulating host immune responses and inhibiting viral replication pathways. For instance, they can prevent the establishment of cellular antiviral states by blocking interferon signaling pathways, which are crucial for antiviral defenses .

Furthermore, studies have suggested that similar compounds can activate oncogenic signaling pathways such as STAT3, which is associated with cellular transformation and tumor progression .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of carbamic acids exhibited significant antiproliferative effects on various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Viral Inhibition :
    • Research has shown that compounds with structural similarities can inhibit the replication of viruses by interfering with RNA binding proteins and modulating host cell factors involved in viral life cycles.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralModulation of interferon signaling
AntitumorActivation of STAT3; inhibition of apoptosis
Enzyme InteractionSubstrate for CYP450 3A4; low inhibitory promiscuity
Cellular MetabolismInteraction with lipid metabolism pathways

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